5alpha,6beta-dihydroxy-5,6-dihydrophysalin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

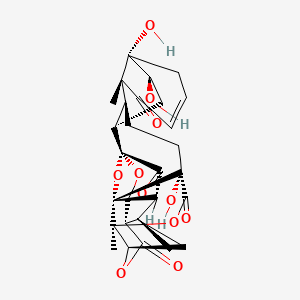

Physalin D is a naturally occurring compound belonging to the class of withanolides, specifically 16,24-cyclo-13,14-seco steroids. It is primarily found in plants of the Solanaceae family, particularly in species of the genus Physalis, which are annual herbaceous plants widely distributed in tropical and subtropical regions of the world. Physalin D exhibits a variety of pharmacological properties, including anticancer, anti-inflammatory, antiparasitic, antimicrobial, antinociceptive, and antiviral activities .

準備方法

Physalin D can be isolated from the methanol extract of Physalis alkekengi L. fruits using a combination of chromatographic methods such as centrifugal partition chromatography, thin-layer chromatography, and high-performance liquid chromatography. The structure of physalin D is elucidated based on proton and carbon nuclear magnetic resonance spectral analysis with the aid of two-dimensional correlation spectroscopy

化学反応の分析

Physalin D undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of physalin D can lead to the formation of physalin B, while reduction can yield physalin F .

科学的研究の応用

Physalin D has been extensively studied for its potential therapeutic applications. In chemistry, it serves as a valuable compound for studying the structure-activity relationships of withanolides. In biology and medicine, physalin D has shown promise as an anticancer agent by inducing apoptosis in cancer cells and inhibiting tumor growth. It also exhibits anti-inflammatory properties by modulating the production of pro-inflammatory cytokines. Additionally, physalin D has demonstrated antiparasitic activity against various protozoan parasites and antimicrobial activity against a range of bacterial and fungal pathogens .

作用機序

The mechanism of action of physalin D involves multiple molecular targets and pathways. It acts on several cell signaling pathways and activates different mechanisms of cell death or immunomodulation. For instance, physalin D promotes the polarization of macrophages from a pro-inflammatory M1 phenotype to an anti-inflammatory M2 phenotype, possibly via the signal transducer and activator of transcription pathways. It also inhibits the nuclear factor kappa-light-chain-enhancer of activated B cells pathway, reducing the production of pro-inflammatory cytokines .

類似化合物との比較

Physalin D is one of several physalins found in the genus Physalis. Other similar compounds include physalin A, physalin B, physalin F, and physalin G. While all physalins share a common withanolide structure, they differ in their specific functional groups and biological activities. For example, physalin B has been shown to have antibacterial activity, while physalin F exhibits strong antiparasitic properties. Physalin D is unique in its broad spectrum of pharmacological activities, making it a valuable compound for therapeutic research .

特性

分子式 |

C28H32O11 |

|---|---|

分子量 |

544.5 g/mol |

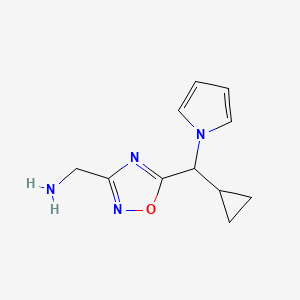

IUPAC名 |

(1R,2S,5S,8S,9R,14R,15R,17R,18R,21S,24R,26S,27S)-5,14,15-trihydroxy-2,9,26-trimethyl-3,19,23,28-tetraoxaoctacyclo[16.9.1.118,27.01,5.02,24.08,17.09,14.021,26]nonacos-11-ene-4,10,22,29-tetrone |

InChI |

InChI=1S/C28H32O11/c1-22-10-17-24(3)28-18(22)19(31)27(39-28,36-11-14(22)20(32)37-17)13-9-16(30)25(34)7-4-5-15(29)23(25,2)12(13)6-8-26(28,35)21(33)38-24/h4-5,12-14,16-18,30,34-35H,6-11H2,1-3H3/t12-,13+,14-,16+,17+,18-,22+,23-,24-,25-,26+,27+,28-/m0/s1 |

InChIキー |

DUGJJSWZRHBJJK-IFSNGKJOSA-N |

異性体SMILES |

C[C@]12C[C@@H]3[C@]4([C@]56[C@H]1C(=O)[C@](O5)([C@@H]7C[C@H]([C@]8(CC=CC(=O)[C@@]8([C@H]7CC[C@]6(C(=O)O4)O)C)O)O)OC[C@H]2C(=O)O3)C |

正規SMILES |

CC12CC3C4(C56C1C(=O)C(O5)(C7CC(C8(CC=CC(=O)C8(C7CCC6(C(=O)O4)O)C)O)O)OCC2C(=O)O3)C |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Bromophenyl)-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B14868387.png)

![Ethyl 2-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-4-carboxylate](/img/structure/B14868395.png)